N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide
CAS No.: 646989-59-5
Cat. No.: VC4959224
Molecular Formula: C8H5BrClF2NO
Molecular Weight: 284.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 646989-59-5 |
|---|---|
| Molecular Formula | C8H5BrClF2NO |
| Molecular Weight | 284.48 |
| IUPAC Name | N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide |
| Standard InChI | InChI=1S/C8H5BrClF2NO/c9-4-1-5(11)8(6(12)2-4)13-7(14)3-10/h1-2H,3H2,(H,13,14) |
| Standard InChI Key | LXXLCCRGWVJBJI-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1F)NC(=O)CCl)F)Br |
Introduction
Chemical Identification and Structural Features
N-(4-Bromo-2,6-difluorophenyl)-2-chloroacetamide belongs to the acetamide family, distinguished by its substitution pattern on the phenyl ring and the chloroacetamide side chain. Key identifiers include:
Table 1: Chemical Identifiers and Properties
The compound’s structure features a para-bromo and ortho-difluoro substitution on the phenyl ring, which enhances its electronic and steric properties. The chloroacetamide group introduces reactivity at the α-carbon, enabling participation in nucleophilic substitution reactions. X-ray crystallography of analogous compounds reveals that such halogen substitutions stabilize the aromatic system through inductive effects, potentially influencing binding interactions in biological systems.
Synthesis and Production Methods
Laboratory-Scale Synthesis
The synthesis of N-(4-bromo-2,6-difluorophenyl)-2-chloroacetamide typically involves a two-step process:
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Preparation of 4-Bromo-2,6-difluoroaniline: Achieved via bromination of 2,6-difluoroaniline using bromine in acetic acid.
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Amidation with 2-Chloroacetyl Chloride: The aniline derivative reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the target compound .
Reaction Scheme:
Optimization Parameters:
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility.
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Catalyst: Triethylamine (1.2 equiv) to scavenge HCl byproducts.
Table 2: Typical Reaction Conditions
| Parameter | Value | Yield |
|---|---|---|
| Temperature | 0–5°C | 85% |
| Reaction Time | 4 hours | - |
| Solvent | Dichloromethane | - |
Physicochemical Properties
The compound’s physicochemical profile is critical for its handling and application:
Table 3: Physicochemical Characteristics
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | - |
| Solubility | Low in water; soluble in DMSO, DMF | |
| Stability | Stable under inert atmosphere | |
| Lipophilicity (LogP) | Estimated 2.8 (high) |
The high lipophilicity, driven by halogen substituents, suggests favorable membrane permeability, a trait advantageous in drug design. Spectroscopic data (e.g., -NMR) for related compounds indicate characteristic peaks at δ 7.2–7.5 ppm (aromatic protons) and δ 4.1 ppm (chloroacetamide CH2) .
| Hazard Statement | Description |
|---|---|
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory tract irritation |
Handling Recommendations:
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Use personal protective equipment (gloves, goggles).
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Work in a fume hood to avoid inhalation.
Research Applications and Future Directions
Pharmaceutical Intermediate
The compound’s reactivity makes it a candidate for synthesizing:
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Antibiotic Derivatives: Via substitution of the chlorine atom with amine groups.
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Kinase Inhibitors: Leveraging halogen interactions in ATP-binding pockets.
Material Science
Halogenated aromatics are valuable in liquid crystal and polymer production, where electronic properties modulate material performance .
Future Research Priorities:
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In Vivo Toxicity Studies: To establish safety profiles.
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Structure-Activity Relationships: Systematic modification of halogen positions.
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